molecular formula C25H34O4 B14590802 Diacetylavarol CAS No. 61187-44-8

Diacetylavarol

Cat. No.: B14590802
CAS No.: 61187-44-8
M. Wt: 398.5 g/mol
InChI Key: JZVUBOIVLRRPJN-GXIQQZJTSA-N
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Description

Diacetylavarol is a natural compound derived from marine sponges, specifically from the species Dysidea avara. It belongs to the class of sesquiterpene quinones, which are known for their diverse biological activities. This compound has garnered significant attention due to its cytotoxic and antiproliferative properties, making it a promising candidate for anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetylavarol typically involves the acetylation of avarol, a naturally occurring sesquiterpene hydroquinone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure selective acetylation at the desired positions .

Industrial Production Methods

advancements in marine biotechnology and sustainable harvesting practices are being explored to ensure a steady supply of this compound for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Diacetylavarol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Diacetylavarol exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases, which are crucial for the execution of apoptosis. Additionally, this compound has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Avarol: The parent compound of diacetylavarol, known for its antioxidant and anticancer properties.

    Avarone: An oxidized form of avarol with similar biological activities.

    Illimaquinone: Another sesquiterpene quinone with cytotoxic properties.

    Nakijiquinone: A marine-derived quinone with anticancer potential.

    Bolinaquinone: Known for its anti-inflammatory and anticancer activities

Uniqueness

This compound stands out due to its dual acetyl groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability. This structural modification also contributes to its unique biological activities compared to its parent compound, avarol .

Properties

CAS No.

61187-44-8

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

[3-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-4-acetyloxyphenyl] acetate

InChI

InChI=1S/C25H34O4/c1-16-8-7-9-23-24(16,5)13-12-17(2)25(23,6)15-20-14-21(28-18(3)26)10-11-22(20)29-19(4)27/h8,10-11,14,17,23H,7,9,12-13,15H2,1-6H3/t17-,23+,24+,25+/m0/s1

InChI Key

JZVUBOIVLRRPJN-GXIQQZJTSA-N

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)OC(=O)C)OC(=O)C)CCC=C2C)C

Origin of Product

United States

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